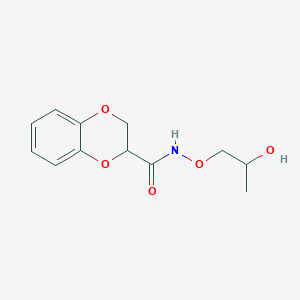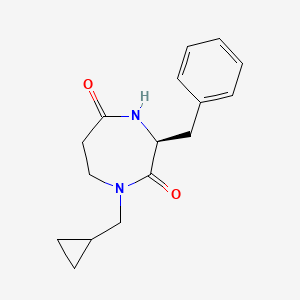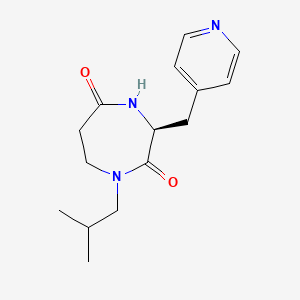
(3S)-1-(2-methylpropyl)-3-(pyridin-4-ylmethyl)-1,4-diazepane-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-1-(2-methylpropyl)-3-(pyridin-4-ylmethyl)-1,4-diazepane-2,5-dione is a chemical compound that belongs to the class of diazepanes. It is commonly known as Ro 15-4513 and has been extensively studied for its potential applications in scientific research.
Wirkmechanismus
Ro 15-4513 binds to the benzodiazepine site on the GABA-A receptor with high affinity, but it does not activate the receptor. Instead, it blocks the effects of benzodiazepines on the receptor. This leads to a decrease in the activity of the GABA-A receptor and a reduction in the inhibitory effects of GABA in the brain.
Biochemical and Physiological Effects:
Ro 15-4513 has been shown to have a number of biochemical and physiological effects. It can cause an increase in the release of dopamine and norepinephrine in the brain, which may contribute to its anxiogenic effects. It can also cause a decrease in the release of serotonin, which may contribute to its antidepressant effects.
Vorteile Und Einschränkungen Für Laborexperimente
Ro 15-4513 has several advantages for lab experiments. It is a selective antagonist of the benzodiazepine site on the GABA-A receptor, which allows researchers to investigate the role of this receptor in various neurological and psychiatric disorders. It is also relatively stable and can be easily synthesized in the lab.
However, Ro 15-4513 also has some limitations for lab experiments. It has a short half-life and is rapidly metabolized in the body, which can make it difficult to study its effects over a longer period of time. It also has some off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on Ro 15-4513. One area of interest is the role of the GABA-A receptor in addiction and substance abuse. Ro 15-4513 has been shown to reduce the rewarding effects of drugs of abuse, and further research in this area could lead to the development of new treatments for addiction.
Another area of interest is the development of new compounds that target the benzodiazepine site on the GABA-A receptor. Ro 15-4513 has provided valuable insights into the function of this receptor, and further research in this area could lead to the development of more selective and effective compounds for the treatment of neurological and psychiatric disorders.
In conclusion, Ro 15-4513 is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a selective antagonist of the benzodiazepine site on the GABA-A receptor and has been used to investigate the role of this receptor in various neurological and psychiatric disorders. While Ro 15-4513 has some limitations for lab experiments, it has provided valuable insights into the function of the GABA-A receptor and has the potential to lead to the development of new treatments for addiction and other disorders.
Synthesemethoden
Ro 15-4513 can be synthesized by reacting 4-pyridinemethanol with 2-methylpropylamine and ethyl chloroformate in the presence of a base. The resulting product is then treated with sodium hydride and carbon dioxide to yield Ro 15-4513.
Wissenschaftliche Forschungsanwendungen
Ro 15-4513 has been used as a tool to study the function of the GABA-A receptor in the brain. It is a selective antagonist of the benzodiazepine site on the GABA-A receptor and can be used to block the effects of benzodiazepines on this receptor. This allows researchers to investigate the role of the GABA-A receptor in various neurological and psychiatric disorders.
Eigenschaften
IUPAC Name |
(3S)-1-(2-methylpropyl)-3-(pyridin-4-ylmethyl)-1,4-diazepane-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c1-11(2)10-18-8-5-14(19)17-13(15(18)20)9-12-3-6-16-7-4-12/h3-4,6-7,11,13H,5,8-10H2,1-2H3,(H,17,19)/t13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBMPOBJBJWVREU-ZDUSSCGKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCC(=O)NC(C1=O)CC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CN1CCC(=O)N[C@H](C1=O)CC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-1-(2-methylpropyl)-3-(pyridin-4-ylmethyl)-1,4-diazepane-2,5-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-[(2-fluorophenyl)methyl]-1,3-thiazol-2-ylidene]-1-methylbenzimidazole-5-carboxamide](/img/structure/B7434559.png)
![5-[1-(7-Ethyl-5-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)piperidin-4-yl]-1,2-oxazol-3-one](/img/structure/B7434566.png)
![3-[6-(Dimethylamino)hexanoylamino]propanoic acid](/img/structure/B7434576.png)
![3-[6-(Cyclopropanecarbonylamino)hexanoylamino]propanoic acid](/img/structure/B7434590.png)
![3-[6-(Cyclobutanecarbonylamino)hexanoylamino]propanoic acid](/img/structure/B7434591.png)

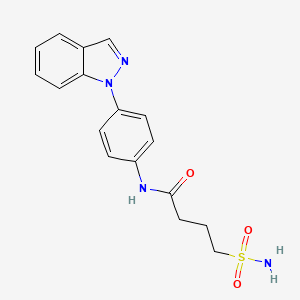
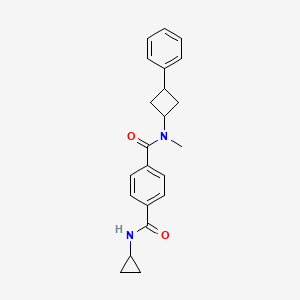
![3-[6-[(1,1-Dioxo-1,2-thiazolidine-3-carbonyl)amino]hexanoylamino]propanoic acid](/img/structure/B7434618.png)
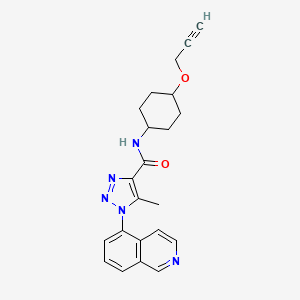
![1-[2-(4-Tert-butylphenyl)pyrrolidin-1-yl]-2-diethoxyphosphorylethanone](/img/structure/B7434628.png)
